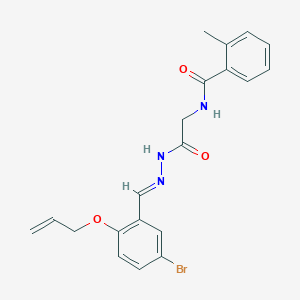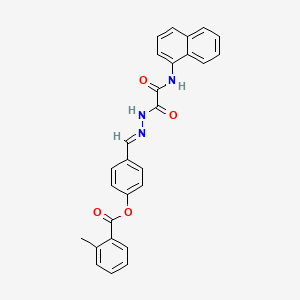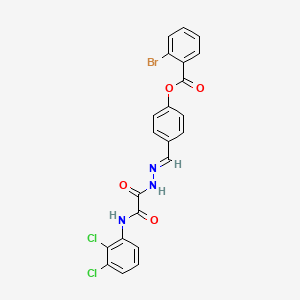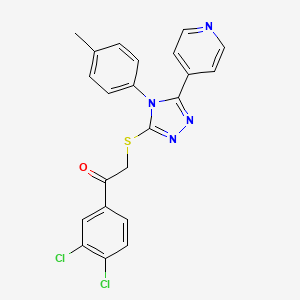
3-(2-Methoxyphenyl)N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of methoxy and nitrophenyl groups adds to its chemical diversity and potential reactivity.
Métodos De Preparación
The synthesis of 3-(2-Methoxyphenyl)N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of hydrazides with aldehydes or ketones. One common method includes the reaction of 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives such as:
- 3-(2-Ethoxyphenyl)N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(3-Ethoxyphenyl)N’-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications.
Propiedades
Fórmula molecular |
C19H17N5O4 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O4/c1-12(13-6-5-7-14(10-13)24(26)27)20-23-19(25)17-11-16(21-22-17)15-8-3-4-9-18(15)28-2/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-12+ |
Clave InChI |
PFQHJNYOZHRENA-UDWIEESQSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2OC)/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12026233.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026236.png)
![N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026249.png)
![3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12026264.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026289.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026297.png)


![[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12026307.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12026318.png)
![N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026324.png)
![4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026326.png)
